N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a trimethylbenzenesulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The 3,4-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable 3,4-dimethoxyphenyl halide reacts with the thiazole intermediate .
The final step involves the sulfonation of the thiazole derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines and inhibiting tumor growth.
Industry: Utilized in the development of new materials with specific chemical and physical properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It may inhibit key signaling pathways that regulate cell growth and proliferation, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methoxyphenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide
- N-carboxydecyl rhodanines with 1,3-thiazol-4-yl or 1,3-thiazol-5-yl fragments
Uniqueness
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide stands out due to its unique combination of a thiazole ring with a 3,4-dimethoxyphenyl group and a trimethylbenzenesulfonamide group. This structure imparts specific biological activities and chemical reactivity that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-14-10-16(3)21(11-15(14)2)30(25,26)23-9-8-18-13-29-22(24-18)17-6-7-19(27-4)20(12-17)28-5/h6-7,10-13,23H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXFCZGWIWASFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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